5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid
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Overview
Description
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with a ketone under basic conditions.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent in the presence of sulfuric acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, cobalt, and nickel catalysts are often used in these reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Scientific Research Applications
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Synthetic Organic Chemistry: Used as intermediates in the synthesis of more complex molecules.
Industrial Chemistry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid involves its interaction with specific molecular targets. Quinoline derivatives often target enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug that also features a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with various applications.
Tetrahydroquinolines: Reduced forms of quinoline with different biological activities.
Uniqueness
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
CAS No. |
5394-82-1 |
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Molecular Formula |
C21H31N3O5 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid |
InChI |
InChI=1S/C19H29N3O.C2H2O4/c1-4-10-20-11-6-5-8-15(2)22-18-14-17(23-3)13-16-9-7-12-21-19(16)18;3-1(4)2(5)6/h7,9,12-15,20,22H,4-6,8,10-11H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
SCPPTUKYSJFNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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